REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S+:12]([O-:26])[C:13]2[NH:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:25])[F:24])=[CH:19][C:20]=3[N:21]=2)[C:8]=1[O:9][CH3:10].[OH-:27].[Na+:28]>C(#N)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S:12]([C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:24])[F:25])=[CH:19][C:20]=3[N:21]=2)=[O:26])[C:8]=1[O:9][CH3:10].[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S:12]([C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:24])[F:25])=[CH:19][C:20]=3[N:21]=2)=[O:26])[C:8]=1[O:9][CH3:10].[OH2:27].[OH2:2].[OH2:2].[Na+:28].[Na+:28] |f:1.2,4.5.6.7.8.9.10|
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CN=C(C1OC)C[S+](C=2NC=3C=CC(=CC3N2)OC(F)F)[O-]
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
175 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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30 (± 5) °C
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Type
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CUSTOM
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Details
|
stirred at a temperature of 25-35° C. till the clear solution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
results
|
Type
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FILTRATION
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Details
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The reaction solution was filtered through hyflow
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Type
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WASH
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Details
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washed the bed with acetonitrile (25 ml)
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Type
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ADDITION
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Details
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Isopropyl ether (225 ml) was added slowly to the filtrate over a period of about ½ hour
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Duration
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0.5 h
|
Type
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STIRRING
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Details
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the filtrate was stirred for about 1-2 hours
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Duration
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1.5 (± 0.5) h
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Type
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CUSTOM
|
Details
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to crystallize the solid mass
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Type
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TEMPERATURE
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Details
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The separated solid mass was cooled to a temperature of 5-10° C.
|
Type
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STIRRING
|
Details
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further stirred for 3-4 hours
|
Duration
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3.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with Isopropyl ether (25 ml)
|
Type
|
CUSTOM
|
Details
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suck dried under vacuum
|
Type
|
CUSTOM
|
Details
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The wet solid was further dried at a temperature of 40-50° C.
|
Name
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Pantoprazole sodium sesquihydrate
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Type
|
product
|
Smiles
|
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |